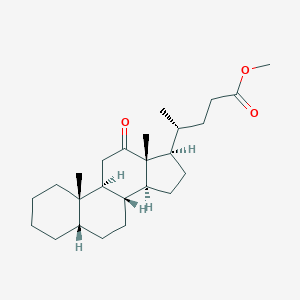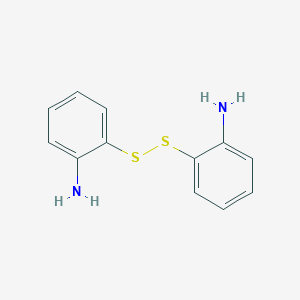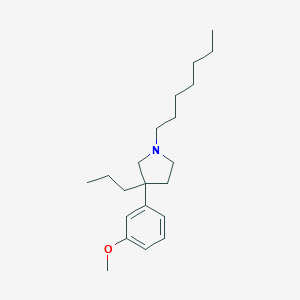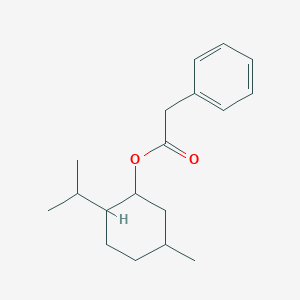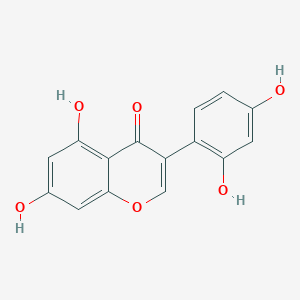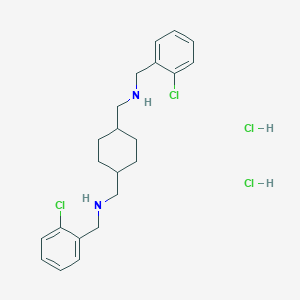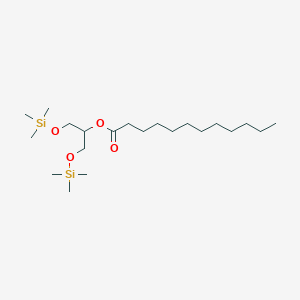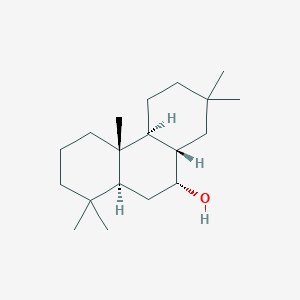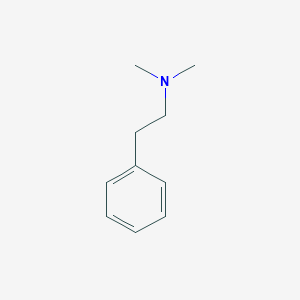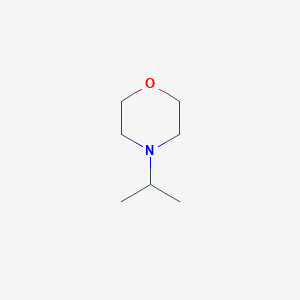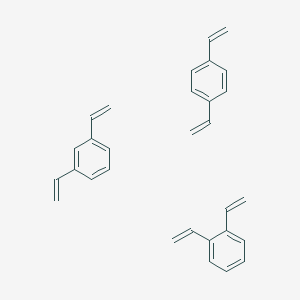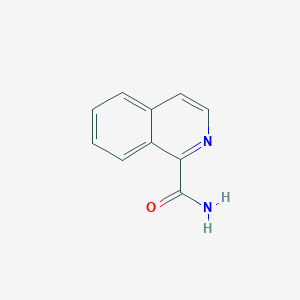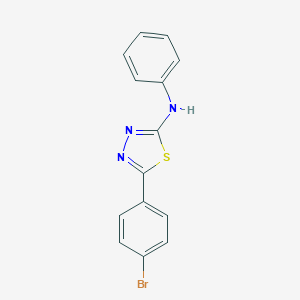
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, also known as BPTA, is a chemical compound that has gained attention due to its potential applications in scientific research. BPTA is a member of the thiadiazole family, which is known for its diverse pharmacological properties.
作用机制
The mechanism of action of 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle. This inhibition leads to a decrease in cell proliferation and growth.
生化和生理效应
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a decrease in cell proliferation and growth. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has also been shown to have neuroprotective effects, which could help to prevent the progression of Alzheimer's disease. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities, which is important for many types of research. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, there are also limitations to using 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has not yet been extensively studied in vivo, which limits its potential applications.
未来方向
There are many potential future directions for research involving 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. One area of interest is in the development of new cancer therapies. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has shown promise as an inhibitor of cancer cell growth, and further research could lead to the development of new treatments for a variety of cancers. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine could be studied further for its potential use in the treatment of Alzheimer's disease. Its neuroprotective effects could help to prevent the progression of this disease, which affects millions of people worldwide. Finally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine could be studied further to better understand its mechanism of action, which could lead to the development of new drugs with even greater potential for scientific research.
Conclusion:
In conclusion, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention due to its potential applications in scientific research. Its relatively simple synthesis method, wide range of potential applications, and diverse pharmacological properties make it a promising candidate for further study. While there are still limitations to using 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine in lab experiments, there are many potential future directions for research involving this compound. By continuing to study 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, we may be able to develop new treatments for cancer, Alzheimer's disease, and other conditions, and gain a better understanding of its mechanism of action.
合成方法
The synthesis of 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves the reaction of 4-bromobenzyl chloride with thiosemicarbazide, followed by the addition of phenylhydrazine. The resulting product is then treated with sodium hydroxide to yield 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. This method is relatively simple and efficient, making it a popular choice for the synthesis of 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.
科学研究应用
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been studied for its potential use in a variety of scientific research applications. One such application is in the field of cancer research. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new cancer therapies. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, which could help to prevent the progression of this debilitating disease.
属性
CAS 编号 |
74959-54-9 |
|---|---|
产品名称 |
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
分子式 |
C14H10BrN3S |
分子量 |
332.22 g/mol |
IUPAC 名称 |
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H10BrN3S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,(H,16,18) |
InChI 键 |
YUBDYJWAAJSUFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
规范 SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
